4-(Fluorosulfonyl)-3-methylbenzoic acid
Overview
Description
4-(Fluorosulfonyl)-3-methylbenzoic acid is an organic compound with the molecular formula C8H7FO4S It is characterized by the presence of a fluorosulfonyl group (-SO2F) and a methyl group (-CH3) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluorosulfonyl)-3-methylbenzoic acid typically involves the introduction of the fluorosulfonyl group onto a methylbenzoic acid derivative. One common method includes the reaction of 3-methylbenzoic acid with sulfur tetrafluoride (SF4) in the presence of a catalyst under controlled temperature and pressure conditions. The reaction can be represented as follows:
3-Methylbenzoic acid+SF4→4-(Fluorosulfonyl)-3-methylbenzoic acid
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automation can optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the fluorosulfonyl group can yield sulfonic acids or other reduced forms.
Substitution: The fluorosulfonyl group is reactive and can be substituted by nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the fluorosulfonyl group under mild to moderate conditions.
Major Products:
Oxidation: Products may include 4-(fluorosulfonyl)-3-carboxybenzoic acid.
Reduction: Products may include 4-(sulfonyl)-3-methylbenzoic acid.
Substitution: Products vary depending on the nucleophile used, such as 4-(alkylsulfonyl)-3-methylbenzoic acid derivatives.
Scientific Research Applications
4-(Fluorosulfonyl)-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme inhibition and protein interactions due to its reactive fluorosulfonyl group.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or specific reactivity.
Mechanism of Action
The mechanism by which 4-(Fluorosulfonyl)-3-methylbenzoic acid exerts its effects often involves the interaction of the fluorosulfonyl group with biological molecules. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition in biochemical assays or drug development.
Comparison with Similar Compounds
4-(Fluorosulfonyl)benzoic acid: Lacks the methyl group, making it less hydrophobic.
3-(Fluorosulfonyl)-4-methylbenzoic acid: Positional isomer with different reactivity and properties.
4-(Chlorosulfonyl)-3-methylbenzoic acid: Chlorine instead of fluorine, leading to different reactivity and biological interactions.
Uniqueness: 4-(Fluorosulfonyl)-3-methylbenzoic acid is unique due to the combination of the fluorosulfonyl group and the methyl group, which imparts specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and reactivity compared to its chlorine analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-fluorosulfonyl-3-methylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S/c1-5-4-6(8(10)11)2-3-7(5)14(9,12)13/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOAEHMAYVHGNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308838 | |
Record name | NSC210241 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33866-06-7 | |
Record name | NSC210241 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC210241 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.